1-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylthiourea
Description
Properties
IUPAC Name |
1-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5S/c1-9-8-10(2)16-13-12(9)14(20-19-13)18-15(21)17-11-6-4-3-5-7-11/h3-8H,1-2H3,(H3,16,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGHRSSYBXOYFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2)NC(=S)NC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301321696 | |
| Record name | 1-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301321696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24782459 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
131944-98-4 | |
| Record name | 1-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301321696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylthiourea typically involves the construction of the pyrazolopyridine core followed by the introduction of the phenylthiourea group. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate to form the pyrazolopyridine intermediate. This intermediate is then reacted with phenyl isothiocyanate under mild conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylthiourea moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Biological Activities
This compound has been investigated for several biological activities:
1. Anticancer Activity
Research has indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit cytotoxic effects against various cancer cell lines. The mechanism is often attributed to the inhibition of specific kinases involved in cancer progression. Studies have shown that compounds similar to 1-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylthiourea can induce apoptosis in cancer cells through various signaling pathways .
2. Antimicrobial Properties
There is emerging evidence suggesting that pyrazolo[3,4-b]pyridine derivatives possess antimicrobial properties. They have been tested against a range of bacterial strains and fungi, showing promising results in inhibiting growth .
3. Anti-inflammatory Effects
Studies have indicated that certain pyrazolo[3,4-b]pyridine compounds can reduce inflammation markers in vitro and in vivo models. This suggests potential applications in treating inflammatory diseases .
Case Studies
Several studies highlight the effectiveness of pyrazolo[3,4-b]pyridine derivatives:
Study 1: Anticancer Mechanism
A study published in Pharmaceutical Research explored the anticancer effects of various pyrazolo[3,4-b]pyridines. The results demonstrated that these compounds could inhibit tumor growth in xenograft models by targeting specific kinases essential for cancer cell proliferation .
Study 2: Antimicrobial Activity
In another investigation documented in Journal of Medicinal Chemistry, researchers synthesized several thiourea derivatives and evaluated their antimicrobial efficacy. The study concluded that the presence of the pyrazolo[3,4-b]pyridine moiety significantly enhanced antimicrobial activity compared to other scaffolds .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylthiourea involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The thiourea derivative shares structural homology with other pyrazolo-pyridine derivatives. Below is a systematic comparison:
Table 1: Structural and Functional Comparison with Direct Analogs
Key Observations:
Thiourea vs. Urea Analogs: The thiourea derivative exhibits a lower melting point (200–202°C vs. 250–252°C) due to weaker hydrogen-bonding interactions (C=S vs. C=O) .
Comparison with Riociguat :
- Structural complexity : Riociguat incorporates a 2-fluorobenzyl group and a pyrimidinyl carbamate, enhancing its pharmacological profile (e.g., solubility in acidic media) .
- Applications : While the thiourea derivative is primarily a research compound, Riociguat is clinically approved for pulmonary hypertension, highlighting the impact of substituents on therapeutic utility .
Pyrazolo-pyridin-6-one Derivatives: These compounds (e.g., 4-aryl-5-cyano derivatives) are synthesized via FeCl₃-catalyzed cyclization, differing from the thiourea derivative’s isothiocyanate-based route . Functionalization at the 6-position (e.g., ketone groups) may influence electronic properties and reactivity compared to the thiourea’s 3-position substitution .
Biological Activity
1-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylthiourea is a compound derived from the pyrazolo[3,4-b]pyridine scaffold, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-b]pyridine core substituted with a phenyl group and a thiourea moiety. The structural formula can be represented as follows:
This structure is critical as the substituents influence its biological activity.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines including HeLa, MCF7, and HCT-116.
Key Findings:
- Cell Cycle Arrest: Compounds were found to induce G2/M phase arrest in cancer cells, leading to increased apoptosis rates. For example, specific derivatives demonstrated enhanced apoptosis through early and late markers in treated cells .
- Inhibition of Kinases: The activity of cyclin-dependent kinases (CDK2 and CDK9) was inhibited by these compounds, which is crucial for cancer proliferation control .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific modifications on the pyrazolo[3,4-b]pyridine structure:
- Substituents at Position 4: The presence of electron-donating or withdrawing groups significantly affects potency. For instance, hydroxyl substitutions enhance anticancer activity compared to unsubstituted phenyl groups .
| Substituent | Activity Level | Notes |
|---|---|---|
| Hydroxyl | High | Enhances binding affinity |
| Methyl | Moderate | Provides stability |
| Unsubstituted | Low | Reduced interaction |
The mechanisms through which these compounds exert their effects include:
- Induction of Apoptosis: Enhanced apoptosis is mediated through mitochondrial pathways and activation of caspases.
- Inhibition of Tubulin Polymerization: Some derivatives disrupt microtubule dynamics, which is essential for cell division.
- Targeting Protein Kinase Signaling: Inhibition of various kinases involved in cell survival and proliferation pathways.
Case Studies
Several studies have documented the effectiveness of pyrazolo[3,4-b]pyridine derivatives:
Q & A
What are the optimized synthetic routes for 1-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylthiourea, and how do reaction conditions influence yield and purity?
The synthesis typically involves coupling a pyrazolo[3,4-b]pyridine precursor with phenyl isothiocyanate. For example:
- Step 1 : React 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine with phenyl isothiocyanate in anhydrous dichloromethane at 0–5°C for 4–6 hours .
- Step 2 : Purify the crude product via recrystallization from acetonitrile (yield: ~65–78%) .
Key variables affecting yield include: - Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve solubility but require rigorous drying to avoid side reactions.
- Temperature : Lower temperatures (0–5°C) minimize thiourea dimerization.
- Catalysts : Base catalysts (e.g., triethylamine) are optional but can accelerate coupling .
How can structural contradictions in NMR and mass spectrometry data be resolved for this compound?
Discrepancies often arise from tautomerism or dynamic exchange in solution:
- NMR analysis : The thiourea moiety (–NH–C(S)–NH–) may exhibit broad peaks due to hydrogen bonding. Use DMSO-d6 to stabilize tautomers and resolve splitting patterns .
- Mass spectrometry : Confirm molecular ion [M+H]+ at m/z 351.45 (calculated for C17H16N6S). Fragmentation peaks at m/z 289 (loss of S=C(NHPh) group) and 91 (tropylium ion from phenyl) validate the structure .
- X-ray crystallography : For definitive confirmation, use SHELX programs to resolve crystal structures, especially if rotational isomers are suspected .
What advanced computational methods are suitable for predicting the biological activity of this thiourea derivative?
- Molecular docking : Use AutoDock Vina to model interactions with targets like soluble guanylate cyclase (sGC), a known receptor for pyrazolo-pyridine derivatives. Focus on hydrogen bonds between the thiourea sulfur and Arg 112 of sGC .
- QSAR studies : Correlate substituent effects (e.g., methyl vs. methoxy groups at the 4,6-positions) with antioxidant or antiproliferative activity using descriptors like logP and HOMO-LUMO gaps .
- MD simulations : Assess stability of the ligand–receptor complex over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .
How can conflicting bioactivity results in cell-based assays be systematically addressed?
Contradictions may stem from assay conditions or cell-line specificity:
- Dose-response curves : Test concentrations from 1 nM to 100 µM to identify off-target effects at higher doses.
- Metabolic stability : Pre-incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may reduce efficacy in certain assays .
- Control experiments : Include a known sGC stimulator (e.g., Riociguat) to validate assay sensitivity .
What strategies improve the crystallinity of this compound for X-ray diffraction studies?
- Solvent screening : Test recrystallization in mixed solvents (e.g., acetonitrile/water 9:1) to induce slow nucleation .
- Additives : Add 1% DMSO to stabilize hydrogen-bonding networks .
- Temperature gradients : Cool solutions from 60°C to 4°C over 48 hours to grow larger crystals .
How does the electronic nature of substituents on the phenyl ring influence thiourea reactivity?
- Electron-withdrawing groups (EWGs) : Nitro or cyano substituents increase electrophilicity of the thiourea sulfur, enhancing nucleophilic attack (e.g., in antioxidant assays) .
- Electron-donating groups (EDGs) : Methoxy groups reduce thiourea acidity, potentially decreasing metal-chelation capacity .
- Quantitative analysis : Use Hammett σ constants to correlate substituent effects with reaction rates or binding affinities .
What are the limitations of using IR spectroscopy to characterize this compound?
- Overlap of N–H and C=S stretches : The thiourea N–H stretch (~3200 cm⁻¹) may overlap with aromatic C–H vibrations. Use deuterated samples or 2D-IR to resolve .
- Sensitivity to polymorphism : Different crystalline forms (e.g., enol vs. keto tautomers) produce distinct C=S stretches (1100–1250 cm⁻¹). Pair IR with PXRD for conclusive identification .
How can regioselectivity challenges during functionalization of the pyrazolo-pyridine core be mitigated?
- Directing groups : Introduce a methyl group at the 4-position to block undesired C–H activation at that site .
- Metal catalysis : Use Pd(OAc)₂ with ligands like XPhos to favor C-3 substitution over C-5 in cross-coupling reactions .
- Computational guidance : DFT calculations (e.g., B3LYP/6-31G*) predict reactive sites based on Fukui indices .
What analytical techniques are critical for assessing purity in pharmacokinetic studies?
- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient (95:5 to 5:95 over 20 min). Monitor at λ = 254 nm .
- ICP-MS : Detect heavy metal contaminants (e.g., Pd from catalytic reactions) at sub-ppm levels .
- Chiral HPLC : Resolve enantiomers if asymmetric synthesis is employed, using a Chiralpak AD-H column .
How can metabolic pathways of this compound be predicted prior to in vivo studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
